molecular formula C21H25N3O3 B4444242 3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide

3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No.: B4444242
M. Wt: 367.4 g/mol
InChI Key: WTURNZAPMXKSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as BMEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMEA belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

BMEA has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. BMEA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BMEA has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The exact mechanism of action of BMEA is not fully understood. However, it has been suggested that BMEA exerts its biological effects by inhibiting the activity of specific enzymes or proteins in the body. For example, BMEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BMEA has also been found to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a protein that is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
BMEA has been found to exhibit a wide range of biochemical and physiological effects. For example, BMEA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BMEA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMEA has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.

Advantages and Limitations for Lab Experiments

BMEA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BMEA is also relatively inexpensive compared to other compounds used in medical research. However, there are some limitations to the use of BMEA in lab experiments. For example, BMEA has low solubility in water, which can make it difficult to administer in vivo. Additionally, BMEA has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on BMEA. One area of interest is the development of new BMEA derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the potential use of BMEA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity profile of BMEA in vivo, which will be crucial for its development as a potential therapeutic agent.
Conclusion:
In conclusion, BMEA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMEA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. BMEA has also been investigated for its potential use in the treatment of various diseases, including neurodegenerative disorders and cancer. While there are some limitations to the use of BMEA in lab experiments, there are several future directions for research on this compound that hold promise for its development as a potential therapeutic agent.

Properties

IUPAC Name

3-benzamido-4-methyl-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-7-8-18(20(25)22-9-10-24-11-13-27-14-12-24)15-19(16)23-21(26)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTURNZAPMXKSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.